![molecular formula C10H8F4O3 B13601108 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound that features a trifluoromethyl group and a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid.
Reduction: Formation of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Industry: Utilized in the development of advanced materials with specific properties such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxypropanoic acid moiety can form hydrogen bonds with target proteins, further influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the hydroxypropanoic acid moiety.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Similar fluorinated aromatic ring but different functional groups.
4-(Trifluoromethyl)phenylboronic acid: Similar trifluoromethyl group but different position on the aromatic ring.
Uniqueness
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its trifluoromethyl group and hydroxypropanoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8F4O3 |
|---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7,15H,4H2,(H,16,17) |
InChI-Schlüssel |
BJQOAJKYQDNCBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


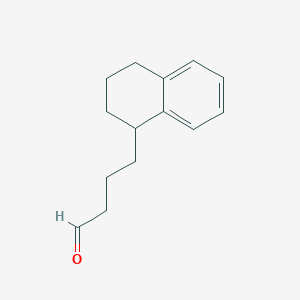

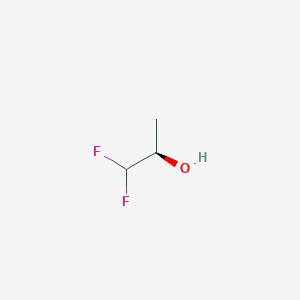
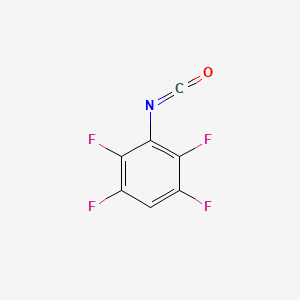
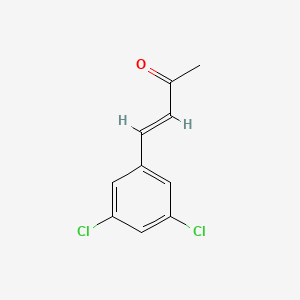
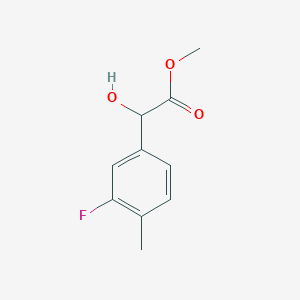


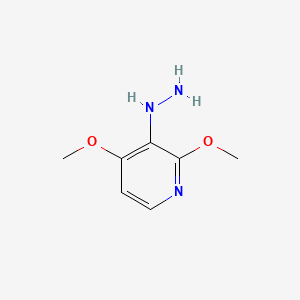
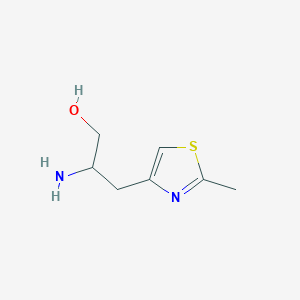

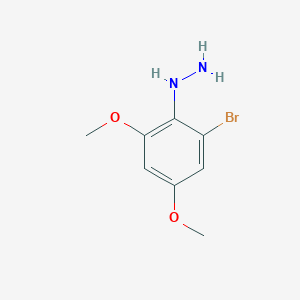

![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
